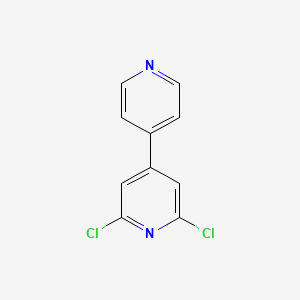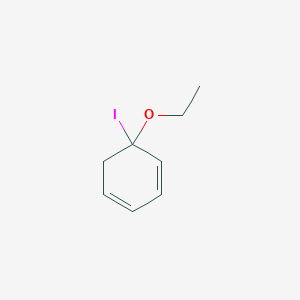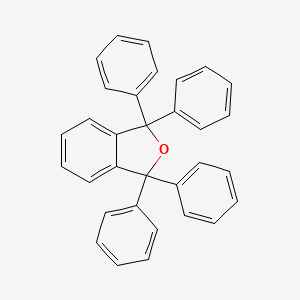![molecular formula C8H7NO4 B14000732 5-Amino-4-hydroxy[2,2'-bifuran]-3(2H)-one CAS No. 7342-17-8](/img/structure/B14000732.png)
5-Amino-4-hydroxy[2,2'-bifuran]-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-2-(2-furyl)-4-hydroxy-furan-3-one is an organic compound that features a furan ring substituted with amino and hydroxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(2-furyl)-4-hydroxy-furan-3-one can be achieved through several methods. One common approach involves the reaction of 5-nitro-2-furfuryl nitrate with sodium azide and malonodinitrile or methyl cyanoacetate . This reaction yields 5-amino-2-furfurylidenemalonodinitrile and methyl 3-(5-amino-2-furyl)-2-cyanoacrylate. Another method involves the reduction of 5-nitro-2-furyl compounds using aluminum or sodium amalgams, or hydrogen under platinum catalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
5-amino-2-(2-furyl)-4-hydroxy-furan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The furan ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, malonodinitrile, methyl cyanoacetate, aluminum amalgam, and platinum catalysts . Reaction conditions typically involve solvents like dimethyl sulfoxide and controlled temperatures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include 5-amino-2-furfurylidenemalonodinitrile, methyl 3-(5-amino-2-furyl)-2-cyanoacrylate, and various substituted furan derivatives .
Wissenschaftliche Forschungsanwendungen
5-amino-2-(2-furyl)-4-hydroxy-furan-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-amino-2-(2-furyl)-4-hydroxy-furan-3-one involves its interaction with specific molecular targets. For example, it acts as an antagonist of adenosine A2A receptors, which are involved in various physiological processes . The compound binds to these receptors, inhibiting their activity and modulating cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include 7-substituted 5-amino-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines, which also act as adenosine receptor antagonists . These compounds share structural similarities, such as the presence of a furan ring and amino groups.
Uniqueness
5-amino-2-(2-furyl)-4-hydroxy-furan-3-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its ability to act as an adenosine receptor antagonist makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
7342-17-8 |
|---|---|
Molekularformel |
C8H7NO4 |
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
5-amino-2-(furan-2-yl)-4-hydroxyfuran-3-one |
InChI |
InChI=1S/C8H7NO4/c9-8-6(11)5(10)7(13-8)4-2-1-3-12-4/h1-3,7,11H,9H2 |
InChI-Schlüssel |
KHQDMUKAMUOCMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2C(=O)C(=C(O2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


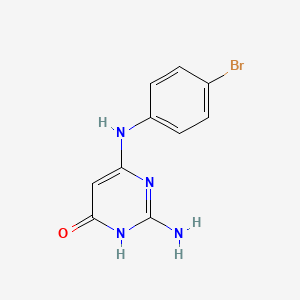


![2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine](/img/structure/B14000665.png)
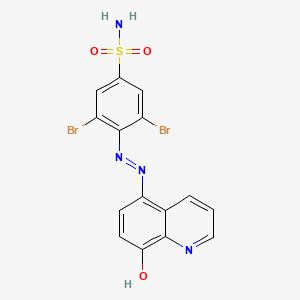
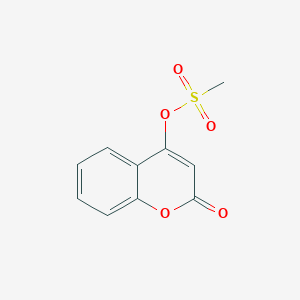
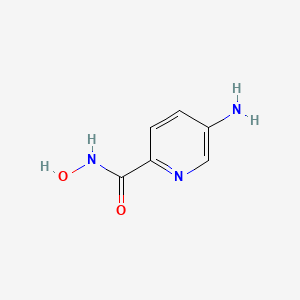
![(2E)-2-[(3,4-Dichlorophenyl)imino]-1-phenylethan-1-one](/img/structure/B14000683.png)
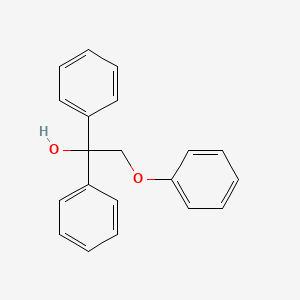
![[3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14000704.png)

